
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-methyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1,2-bis(3,5-dibromophenyl)ethene with 9-methyl-9H-carbazole boronic acid under palladium catalysis. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the carbazole rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bio-imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a fluorescent probe.
作用機序
The mechanism of action of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly luminescent upon aggregation. This property is exploited in various applications, including bio-imaging and optoelectronics. The molecular targets and pathways involved in its mechanism of action are related to its ability to interact with light and emit fluorescence .
類似化合物との比較
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate)
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is unique due to its combination of the 1,2-diphenylethene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high luminescence and stability .
特性
CAS番号 |
111283-36-4 |
|---|---|
分子式 |
C40H30N2 |
分子量 |
538.7 g/mol |
IUPAC名 |
9-methyl-3-[2-(9-methylcarbazol-3-yl)-1,2-diphenylethenyl]carbazole |
InChI |
InChI=1S/C40H30N2/c1-41-35-19-11-9-17-31(35)33-25-29(21-23-37(33)41)39(27-13-5-3-6-14-27)40(28-15-7-4-8-16-28)30-22-24-38-34(26-30)32-18-10-12-20-36(32)42(38)2/h3-26H,1-2H3 |
InChIキー |
GYFCJXBQPKIWLJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C7=CC=CC=C7)C8=CC=CC=C81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




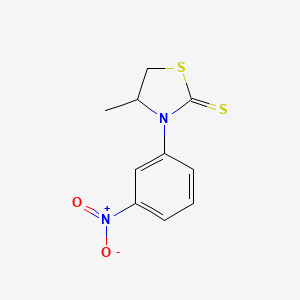
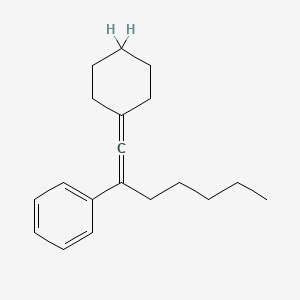
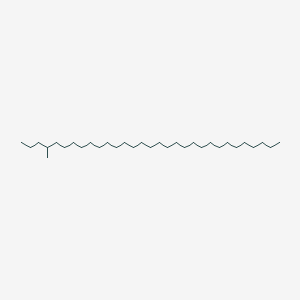
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
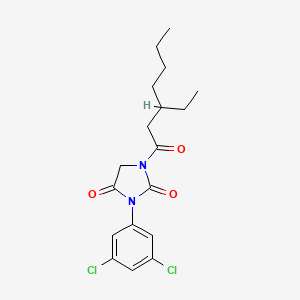

![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)

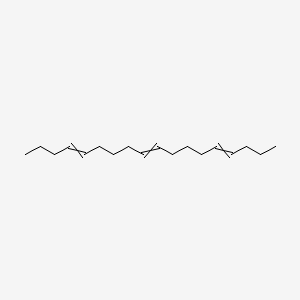
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)
